molecular formula C17H15FN2O2 B2600239 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922885-33-4

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2600239
CAS No.: 922885-33-4
M. Wt: 298.317
InChI Key: LCEXWSZUDYBLIE-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a pyrrolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the fluorinated pyrrolidinone derivative with a benzamide precursor using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrrolidinone ring.

    Reduction Products: Reduced derivatives with hydroxyl groups replacing the carbonyl group.

    Substitution Products: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • Pyrrolidine-2-one derivatives

Uniqueness

4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The combination of the pyrrolidinone ring and the benzamide moiety also contributes to its distinct properties, making it a valuable compound for various research applications.

Biological Activity

4-Fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known by its CAS number 1152493-53-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H15FN2O2
  • Molecular Weight : 298.31 g/mol
  • Melting Point : 120-121 °C
  • Density : 1.334 g/cm³ at 20 °C

The compound exhibits various biological activities primarily through its interaction with specific cellular targets. It is hypothesized to act as an inhibitor of certain enzymes involved in tumor progression, particularly histone deacetylases (HDACs). The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression that can induce apoptosis in cancer cells.

Inhibition of HDACs

Research indicates that derivatives similar to this compound demonstrate potent inhibitory effects on class I HDAC isoforms. For example, a related compound showed significant inhibition in human myelodysplastic syndrome cell lines and effectively induced G1 cell cycle arrest and apoptosis in xenograft models .

Biological Activity Data

Activity Effect Reference
HDAC InhibitionInduces apoptosis in cancer cells
Antitumor ActivityEffective in SKM-1 xenograft models
Selectivity for Class I HDACsPotent against human HDAC isoforms
Pharmacokinetic ProfileFavorable in animal models

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in SKM-1 xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent against myelodysplastic syndromes. The study highlighted the compound's ability to induce apoptosis through the upregulation of acetylated histones .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which the compound exerts its effects. It was found that the inhibition of HDACs led to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), a critical enzyme for cell proliferation. This suggests that compounds like this compound could provide a novel approach for targeting metabolic pathways essential for cancer cell survival .

Properties

IUPAC Name

4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEXWSZUDYBLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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